1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine
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Overview
Description
1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine is a compound that features a unique bicyclo[1.1.1]pentane (BCP) framework. This structure is known for its rigidity and three-dimensional character, making it an attractive scaffold in drug design and materials science . The incorporation of the BCP motif can enhance the physicochemical properties of molecules, such as solubility and metabolic stability .
Preparation Methods
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine typically involves the construction of the BCP core followed by functionalization. Two practical and scalable methods for constructing the BCP framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Nucleophilic/Radical Addition: This approach involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellane.
Industrial production methods often utilize these scalable synthetic routes to produce the compound in large quantities.
Chemical Reactions Analysis
1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The BCP framework allows for substitution reactions, particularly at the bridgehead positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, as a γ-secretase inhibitor, it binds to the enzyme’s active site, preventing the cleavage of amyloid precursor protein and reducing the formation of amyloid-beta plaques . This action is crucial in the context of Alzheimer’s disease treatment.
Comparison with Similar Compounds
1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the BCP framework and are used as bioisosteres for benzene rings.
Cubanes: Another class of rigid, three-dimensional structures used in drug design.
Higher Bicycloalkanes: These compounds also provide three-dimensionality and stability but differ in their ring sizes and substitution patterns.
The uniqueness of this compound lies in its combination of the BCP framework with a pyrazole moiety, offering distinct physicochemical and biological properties.
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H13N3/c10-8-4-11-12(5-8)6-9-1-7(2-9)3-9/h4-5,7H,1-3,6,10H2 |
InChI Key |
HEPKCHILUVWXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)CN3C=C(C=N3)N |
Origin of Product |
United States |
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